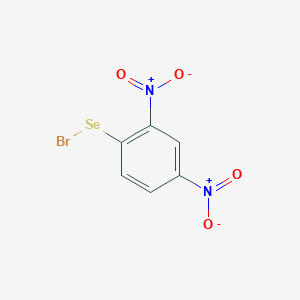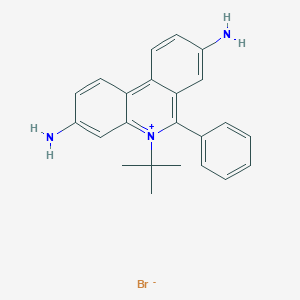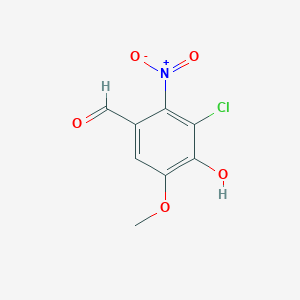
3-Chloro-4-hydroxy-5-methoxy-2-nitrobenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-4-hydroxy-5-methoxy-2-nitrobenzaldehyde is an organic compound with a complex structure that includes a chloro group, a hydroxy group, a methoxy group, and a nitro group attached to a benzaldehyde core. This compound is of interest due to its diverse functional groups, which make it a versatile intermediate in organic synthesis and various scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-hydroxy-5-methoxy-2-nitrobenzaldehyde typically involves the nitration of vanillin derivatives. One common method is the nitration of vanillin with concentrated nitric acid in glacial acetic acid, yielding a high percentage of the desired product . Another method involves using acetyl nitrate as the nitrating agent in the presence of silica gel, which can achieve yields of up to 88% .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
化学反应分析
Types of Reactions
3-Chloro-4-hydroxy-5-methoxy-2-nitrobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium hydroxide can be used for substitution reactions.
Major Products
Oxidation: 3-Chloro-4-hydroxy-5-methoxy-2-nitrobenzoic acid.
Reduction: 3-Chloro-4-hydroxy-5-methoxy-2-aminobenzaldehyde.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
科学研究应用
3-Chloro-4-hydroxy-5-methoxy-2-nitrobenzaldehyde is used in several scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and as a probe for biochemical pathways.
Medicine: Potential use in the development of pharmaceuticals, particularly in the synthesis of compounds with antimicrobial or anticancer properties.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3-Chloro-4-hydroxy-5-methoxy-2-nitrobenzaldehyde involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the aldehyde group can form Schiff bases with amines, leading to the formation of imines. These interactions can affect biochemical pathways and enzyme activities .
相似化合物的比较
Similar Compounds
5-Nitrovanillin: 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde.
3-Methoxy-2-nitrobenzaldehyde: Similar structure but lacks the chloro and hydroxy groups.
2-Hydroxy-3-methoxy-5-nitrobenzaldehyde: Similar structure but lacks the chloro group.
Uniqueness
3-Chloro-4-hydroxy-5-methoxy-2-nitrobenzaldehyde is unique due to the presence of the chloro group, which can undergo various substitution reactions, and the combination of hydroxy, methoxy, and nitro groups, which provide multiple reactive sites for chemical transformations.
属性
CAS 编号 |
63055-11-8 |
|---|---|
分子式 |
C8H6ClNO5 |
分子量 |
231.59 g/mol |
IUPAC 名称 |
3-chloro-4-hydroxy-5-methoxy-2-nitrobenzaldehyde |
InChI |
InChI=1S/C8H6ClNO5/c1-15-5-2-4(3-11)7(10(13)14)6(9)8(5)12/h2-3,12H,1H3 |
InChI 键 |
ASOSBKKVCOWMIS-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=C(C(=C1)C=O)[N+](=O)[O-])Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


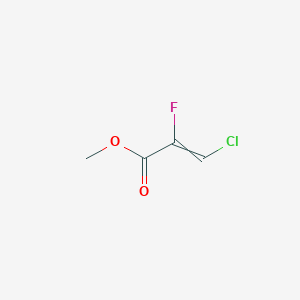
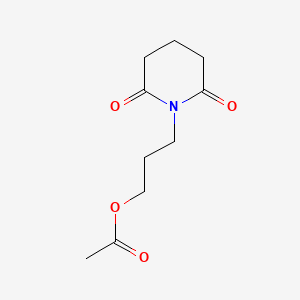
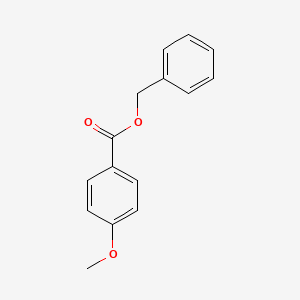

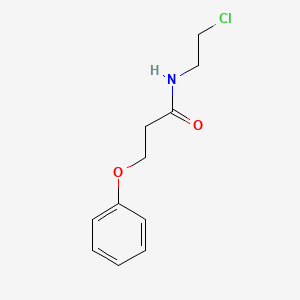


![4-[[4-(4-Carboxyanilino)-6-(diethylamino)-1,3,5-triazin-2-yl]amino]benzoic acid](/img/structure/B14496101.png)

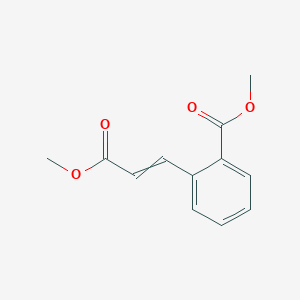
![N~2~-{2-[3,4-Bis(benzoyloxy)phenyl]ethyl}-L-glutamine](/img/structure/B14496116.png)
